molecular formula C10H13NO B1422048 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 58959-93-6

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B1422048
CAS RN: 58959-93-6
M. Wt: 163.22 g/mol
InChI Key: DDPNTMHBTQBGAG-UHFFFAOYSA-N
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Description

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound . It has a molecular weight of 163.22 and is typically stored at room temperature . The compound is liquid in its physical form .


Synthesis Analysis

The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and its derivatives has been described in several studies . For instance, one study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines .


Molecular Structure Analysis

The molecular structure of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine can be represented by the InChI code 1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are not detailed in the search results, benzoxazines in general are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a liquid at room temperature . It has a molecular weight of 163.22 .

Scientific Research Applications

Potassium Channel Activators

Research indicates that certain 3,4-dihydro-2H-1,4-benzoxazine derivatives, including those with 2,6-dimethyl substitution, are effective potassium channel activators. For example, a study found that these compounds, particularly 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide, displayed potent oral antihypertensive effects in spontaneously hypertensive rats, surpassing the efficacy of cromakalim (Matsumoto et al., 1996).

Synthesis and Crystal Structure Analysis

The compound has been utilized in the synthesis of novel structures, like the pentacyclic condensation product from 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid. This synthesis involves mixed anhydride preparation and reduction, with the structural features established via X-ray analysis (Ilaš et al., 2008).

Inhibitors of Insulin Release and Muscle Relaxants

Certain 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been studied as isosteres of 2,2-dimethylchromans, exhibiting inhibitory effects on glucose-induced insulin release and myorelaxant activities. These studies highlight the potential of benzoxazines as modulators of pancreatic β-cell KATP channels and calcium entry blockers in vascular smooth muscle cells (Pirotte et al., 2019).

Polymerization Catalysts

Benzoxazine-based phenolic resins, including those with 3,4-dihydro-2H-1,3-benzoxazine, have been studied for their reactivity with strong and weak carboxylic acids and phenols as catalysts. These studies provide insights into the auto-accelerated curing processes and termination of curing with these catalysts, relevant to polymer chemistry (Dunkers & Ishida, 1999).

Serotonin-3 Receptor Antagonists

3,4-Dihydro-2H-1,4-benzoxazine derivatives, including 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists. These compounds demonstrate significant promise in modulating serotonin receptors, which has implications for various neurological and psychiatric disorders (Kuroita et al., 1996).

properties

IUPAC Name

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPNTMHBTQBGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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